molecular formula C15H20ClN3O B2607271 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol CAS No. 66345-66-2

1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol

Cat. No. B2607271
CAS RN: 66345-66-2
M. Wt: 293.8
InChI Key: YQUISVHISMYYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol, commonly referred to as CDPT, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the triazoles, a class of heterocyclic compounds containing three nitrogen atoms in a ring. CDPT has been used in the synthesis of various compounds, particularly those related to drug development and medicinal chemistry. It has also been used in the development of new drugs, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Pharmaceutical Chemistry

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds found in a wide range of pharmaceuticals. These scaffolds have been extensively studied for their pharmacological significance. Specifically, they are used in drug discovery studies against cancer cells, microbes, and various diseases within the human body . The compound could potentially serve as a building block for novel drug candidates.

Antimicrobial Agents

Due to the N–C–S linkage in its skeleton, 1,2,4-triazoles have been explored as antimicrobial agents. Researchers have identified several 1,2,4-triazole derivatives with antimicrobial properties. These compounds play a crucial role in combating bacterial and fungal infections .

Antifungal Activity

Fluconazole, a well-known antifungal drug, contains a 1,2,4-triazole group. The compound you’re interested in shares structural similarities with fluconazole, suggesting potential antifungal activity .

Anti-Inflammatory and Antioxidant Properties

1,2,4-Triazoles have demonstrated anti-inflammatory and antioxidant activities. Researchers have explored their potential in managing inflammatory conditions and oxidative stress-related diseases .

Analgesic Effects

Some 1,2,4-triazole derivatives exhibit analgesic properties. These compounds could play a role in pain management and relief .

Anticancer Potential

The biological importance of 1,2,4-triazoles has led to their investigation as potential anticancer agents. Researchers continue to explore synthetic methods to access new 1,2,4-triazole-containing scaffolds with enhanced anticancer activity .

properties

IUPAC Name

1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-6-4-5-7-12(11)16/h4-7,9-10,13-14,20H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUISVHISMYYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(CC1=CC=CC=C1Cl)N2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333191
Record name 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

66345-66-2
Record name 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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